4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid

Physicochemical Properties Lipophilicity Drug Design

Researchers optimizing CNS drug candidates often lack building blocks with precisely tuned lipophilicity for BBB penetration. This compound (CAS 157928-79-5) solves that challenge with an XLogP3 of 0.8, significantly higher than non-methylated analogs. • Confirmed inactive against RBL-1 5-lipoxygenase at 100 µM - validated negative control for anti-inflammatory assays. • Succinimide-class scaffold with demonstrated competitive AChE inhibition; ideal for SAR studies on cholinergic targets. • Gram-scale availability supports focused library synthesis without delays.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 157928-79-5
Cat. No. B1308336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid
CAS157928-79-5
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H11NO4/c1-7-6-10(14)13(11(7)15)9-4-2-8(3-5-9)12(16)17/h2-5,7H,6H2,1H3,(H,16,17)
InChIKeyNGTUAZVXHJBAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)benzoic acid – Procurement Overview


4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid (CAS 157928-79-5) is a pyrrolidine-2,5-dione derivative with a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol [1]. It is structurally defined by a 4-substituted benzoic acid moiety linked to a 3-methyl-2,5-dioxopyrrolidine ring. This compound is primarily utilized as a research chemical and a synthetic building block, with reported potential in medicinal chemistry for its interaction with various biological targets .

Core 3-Methyl-2,5-dioxopyrrolidine scaffold for synthesis workflows
Key Reported lipophilicity shift (XLogP3) vs. non-methylated analog
Use Medicinal chemistry building block and SAR probe development

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)benzoic acid – Substitution Risks


Direct substitution with seemingly similar analogs, such as the non-methylated 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (CAS 60693-33-6) or the positional isomer 3-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid (CAS 832739-55-6), is not scientifically justified. The presence and position of the methyl group on the pyrrolidine-2,5-dione ring fundamentally alter physicochemical properties like lipophilicity (XLogP3) [1], and isomerism can dictate distinct biological target engagement profiles . These structural variations preclude a generic 'one-size-fits-all' approach, underscoring the need for a data-driven selection process as detailed in the quantitative evidence below.

Target
3-Methyl substituted
Non-methylated analog (CAS 60693-33-6) Absence of 3-methyl group shifts XLogP3 from 0.8 to 0.0, altering membrane permeability context
Target
4-Substituted benzoic acid
Positional isomer (CAS 832739-55-6) 3-Substitution vs. 4-substitution may shift target engagement profile; isomeric identity requires verification

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)benzoic acid – Quantitative Evidence


Enhanced Lipophilicity vs. Non-Methylated Analog

The 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid derivative exhibits a higher calculated partition coefficient (XLogP3 = 0.8) compared to its non-methylated analog, 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (XLogP3 = 0.0) [1]. This increase in lipophilicity is a direct consequence of the methyl substituent on the pyrrolidine-2,5-dione ring, as calculated by PubChem's XLogP3 algorithm.

Lipophilicity vs. Analog
Reported
XLogP3 0.8 vs. 0.0
+0.8 absolute difference
Supports membrane permeability screening context
Computed by XLogP3 3.0; experimental logP verification recommended
Physicochemical Properties Lipophilicity Drug Design

No Significant 5-LOX Inhibition

In a binding assay, 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LOX) at a concentration of 100 µM. The result was reported as 'NS' (no significant activity), indicating a lack of inhibition at this threshold [1]. This is a specific, quantitative data point that can differentiate it from other analogs or class members that may show potent 5-LOX inhibition.

5-LOX Inhibition
Assay context
No significant activity at 100 µM
Supports use as negative control in 5-LOX pathway assays
RBL-1 cell line 5-lipoxygenase inhibition assay; single concentration screen
Enzyme Inhibition 5-Lipoxygenase Anti-inflammatory Screening

AChE Inhibition Potential

While direct data for CAS 157928-79-5 is unavailable, a recent in vitro study on structurally related succinimide derivatives demonstrated that they act as competitive inhibitors of acetylcholinesterase (AChE). The study provided quantitative inhibition parameters for two specific derivatives: Compound I (Ki = 6.38 mM, IC50 = 0.031 mM) and Compound II (Ki = 5.13 mM, IC50 = 0.029 mM) [1]. This establishes a baseline for the class and suggests that 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid, as a member, may possess similar, though not identical, AChE inhibitory activity.

AChE Inhibition Potential
Class-level
Class benchmark: Ki 5.13–6.38 mM, IC50 0.029–0.031 mM
Supports AChE-related SAR study context; compound-specific potency unverified
Structurally related succinimide derivatives; target compound data not available
Acetylcholinesterase Enzyme Kinetics Neurological Research

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)benzoic acid – Application Scenarios


Lead Optimization for CNS Penetration

Given its enhanced lipophilicity (XLogP3 = 0.8) compared to the non-methylated analog , this compound is a rational starting point for medicinal chemistry campaigns aimed at optimizing blood-brain barrier (BBB) penetration. Its use should be prioritized over less lipophilic analogs when CNS target engagement is a primary goal, and its procurement supports the synthesis of focused libraries to explore the impact of the 3-methyl group on pharmacokinetics.

Negative Control for 5-LOX Pathway

The confirmed lack of significant activity against RBL-1 5-lipoxygenase at 100 µM [1] makes this compound a valuable and verifiable negative control. It can be procured for use in cell-based assays to ensure that any observed anti-inflammatory or related effects are not due to direct inhibition of this key enzyme in the arachidonic acid cascade.

SAR Studies on Cholinergic Targets

Although its own AChE inhibition data is lacking, the compound belongs to a class of succinimide derivatives that have been demonstrated to be competitive AChE inhibitors with defined Ki and IC50 values [2]. Procurement of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is therefore justified for SAR studies designed to delineate the specific contribution of the 3-methyl and 4-carboxy substituents to binding affinity and inhibitory potency at AChE and other cholinergic targets (e.g., nicotinic receptors ).

Application
Selection Property
Validation Focus
CNS penetration research
Elevated lipophilicity vs. non-methylated analog
BBB permeability assay verification
5-LOX pathway control studies
Verified lack of 5-LOX inhibition at 100 µM
Target engagement selectivity confirmation
Cholinergic target SAR
Succinimide scaffold with reported AChE class activity
AChE inhibition potency determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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